7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine
Description
“7-(difluoromethyl)-5-methyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity . Anxiolytics and sedatives like zaleplon, indiplon, and ocinaplon are drugs containing the pyrazolo[1,5-a]pyrimidine ring .
Synthesis Analysis
The synthesis of 7-difluoromethylpyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .Molecular Structure Analysis
The molecular structure of 7-difluoromethylpyrazolo[1,5-a]pyrimidines is influenced by the nature of the substituent group at position 7 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involving 7-difluoromethylpyrazolo[1,5-a]pyrimidines are predominantly formed in trifluoroacetic acid . The reaction proceeds with the formation of 7-difluoromethyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-difluoromethylpyrazolo[1,5-a]pyrimidines are influenced by the nature of the substituent group at position 7 . The UV-vis and fluorescence spectra of the 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines were measured in different solvents . The absorption and emission spectra of these compounds are highly dependent on the nature of the substituent group at position 7 .Future Directions
The future directions in the study of 7-difluoromethylpyrazolo[1,5-a]pyrimidines could involve further exploration of their biological activity. As a result of computer screening of 3 million compounds from the ZINC database, a potentially active antiviral compound was identified . This suggests that there is potential for the development of new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine structure.
properties
IUPAC Name |
[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2/c1-8-6-10(11(14)15)19-12(17-8)9(7-16-19)13(20)18-2-4-21-5-3-18/h6-7,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHKZWDGHGECRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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